Lorlatinib acetate Lorlatinib acetate PF-06463922 acetate is a potent, selective brain-penetrable inhibitor of both anaplastic lymphoma kinase (ALK) and c-ros Oncogene 1 (ROS1) with strong activity against all known ALK and ROS1 mutants identified in patients with crizotinib-resistant disease. PF-06463922 is in clinical trials for the treatment of non–small cell lung cancer (NSCLC).
Brand Name: Vulcanchem
CAS No.: 1924207-18-0
VCID: VC0539185
InChI: InChI=1S/C21H19FN6O2.C2H4O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12;1-2(3)4/h4-7,9,11H,10H2,1-3H3,(H2,24,25);1H3,(H,3,4)/t11-;/m1./s1
SMILES: CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C.CC(=O)O
Molecular Formula: C23H23FN6O4
Molecular Weight: 466.4734

Lorlatinib acetate

CAS No.: 1924207-18-0

Cat. No.: VC0539185

Molecular Formula: C23H23FN6O4

Molecular Weight: 466.4734

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lorlatinib acetate - 1924207-18-0

Specification

CAS No. 1924207-18-0
Molecular Formula C23H23FN6O4
Molecular Weight 466.4734
IUPAC Name acetic acid;(16R)-19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile
Standard InChI InChI=1S/C21H19FN6O2.C2H4O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12;1-2(3)4/h4-7,9,11H,10H2,1-3H3,(H2,24,25);1H3,(H,3,4)/t11-;/m1./s1
Standard InChI Key BLNAIBLTPYGILH-RFVHGSKJSA-N
SMILES CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C.CC(=O)O
Appearance Solid powder

Introduction

Chemical Properties and Structure

Lorlatinib acetate possesses distinct chemical characteristics that contribute to its pharmacological profile:

PropertyValue
Chemical FormulaC23H23FN6O4
Molecular Weight466.47 g/mol
CAS Number1924207-18-0
SynonymsPF-06463922 acetate; PF 06463922 acetate; PF06463922 acetate
IUPAC NameAcetic acid;(16R)-19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile
Parent CompoundLorlatinib (CID 71731823)

The compound features an asymmetric center with R configuration at the chiral center . Lorlatinib acetate represents the acetate salt form of the parent compound lorlatinib, which has a molecular formula of C21H19FN6O2 and a molecular weight of 406.41 Daltons . The acetate form may offer specific advantages in terms of stability, solubility, or bioavailability compared to other salt forms.

Pharmacological Activity

Lorlatinib acetate demonstrates remarkable cellular activity against ALK and a wide range of ALK clinical mutations, with IC50 values spanning from 0.2 nM to 77 nM. This potent inhibitory profile underscores its effectiveness against ALK-positive malignancies, even those with resistance mutations to first and second-generation ALK inhibitors .

The compound exhibits significant inhibitory action against oncogenic ROS1 fusions, with particularly noteworthy activity against crizotinib-refractory mutations including ROS1(G2032R) and the ROS1(G2026M) gatekeeper mutation. When compared with earlier agents including crizotinib, ceritinib, and alectinib, lorlatinib acetate demonstrates substantially enhanced inhibitory activity against ROS1 kinase .

In vivo studies have revealed pronounced antitumor effects in multiple tumor models expressing various forms of ROS1, including FIG-ROS1, CD74-ROS1, and the CD74-ROS1(G2032R) mutation. Additionally, the compound has shown efficacy in a genetically engineered mouse model of FIG-ROS1 glioblastoma, further evidencing its significant blood-brain barrier penetration capabilities .

Pharmacokinetics

The pharmacokinetic (PK) profile of lorlatinib has been extensively characterized through population pharmacokinetic modeling using pooled data from patients with ALK/ROS1-positive NSCLC and healthy participants .

The PK of lorlatinib demonstrates a two-compartment model with sequential zero-order and first-order absorption and a time-varying induction of clearance. Key parameters include:

ParameterValue
Single Dose Clearance9.04 L/h
Steady-State ClearanceApproximately 14.5 L/h (after ~7.25 days)
Central Compartment Volume of Distribution121 L
First-Order Absorption Rate Constant3.1 h^−1

A significant feature of lorlatinib's pharmacokinetics is its metabolic auto-induction, which reaches saturation in approximately 5 half-lives. This auto-induction results in the clearance approaching a maximum of 14.5 L/h at steady-state after approximately 7.25 days of treatment .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator